2-(3-heptyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-1-(4-nitrophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-HEPTYL-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)-1-(4-NITROPHENYL)ETHAN-1-ONE is a synthetic organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-HEPTYL-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)-1-(4-NITROPHENYL)ETHAN-1-ONE typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with a suitable carbonyl compound under acidic or basic conditions.
Introduction of the Heptyl Group: The heptyl group can be introduced via alkylation reactions using heptyl halides in the presence of a base.
Attachment of the Nitro Group: The nitro group can be introduced through nitration reactions using nitric acid or other nitrating agents.
Final Coupling Reaction: The final coupling reaction involves the condensation of the benzodiazole derivative with a suitable aryl ketone under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and other modern chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the heptyl group or the benzodiazole ring.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo various substitution reactions, particularly at the benzodiazole ring or the nitrophenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Common reagents include halides, sulfonates, and other electrophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the heptyl group or the benzodiazole ring.
Reduction: Amino derivatives of the nitrophenyl moiety.
Substitution: Various substituted benzodiazole and nitrophenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic systems for various organic transformations.
Material Science:
Biology
Drug Discovery: The compound may be investigated for its potential as a therapeutic agent due to its benzodiazole core, which is known for various biological activities.
Biochemical Probes: Potential use as a probe in biochemical studies to investigate specific molecular interactions.
Medicine
Diagnostics: Potential use in diagnostic assays due to its unique structural features.
Industry
Chemical Industry:
Pharmaceutical Industry: Potential use in the development of new pharmaceutical agents.
Mechanism of Action
The mechanism of action of 2-(3-HEPTYL-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)-1-(4-NITROPHENYL)ETHAN-1-ONE would depend on its specific biological target. Generally, benzodiazole derivatives exert their effects by interacting with specific enzymes, receptors, or other molecular targets. The compound may modulate specific signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Imino-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-1-phenylethan-1-one
- 2-(3-Heptyl-2-imino-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-1-phenylethan-1-one
- 2-(2-Imino-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-1-(4-nitrophenyl)ethan-1-one
Uniqueness
The uniqueness of 2-(3-HEPTYL-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)-1-(4-NITROPHENYL)ETHAN-1-ONE lies in its specific structural features, such as the heptyl group and the nitrophenyl moiety. These features may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C22H26N4O3 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
2-(3-heptyl-2-iminobenzimidazol-1-yl)-1-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C22H26N4O3/c1-2-3-4-5-8-15-24-19-9-6-7-10-20(19)25(22(24)23)16-21(27)17-11-13-18(14-12-17)26(28)29/h6-7,9-14,23H,2-5,8,15-16H2,1H3 |
InChI Key |
RZQAEMUUEVTBEY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCN1C2=CC=CC=C2N(C1=N)CC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.